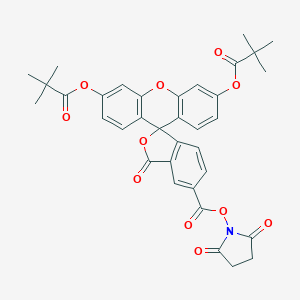

5-CARBOXYFLUORESCEIN DIPIVALATE N-HYDROXYSUCCINIMIDE ESTER

Description

Historical Development and Evolution in Fluorescent Labeling Technology

The history of fluorescent labeling compounds traces back to 1871 when German chemist Adolf von Baeyer synthesized the first fluorescent molecule, fluorescein, by heating phthalic anhydride and resorcinol over a zinc catalyst. This discovery established the foundation for xanthene-based fluorescent dyes that would later revolutionize biological imaging and detection.

The evolution of fluorescent labeling technologies progressed slowly until the 1970s, when only two primary fluorescent dyes were available – fluorescein and rhodamine. The technological revolution in this field accelerated in the 1980s with the development of phycobiliproteins like phycoerythrin (PE) and allophycocyanin (APC), extracted from cyanobacteria and algae by Vernon Oi, Alex Glazer, and Lubert Stryer. This period also saw the creation of tandem dyes that exploited PE's ability to absorb and transfer energy to other fluorescent molecules.

The 1990s witnessed further expansions with the synthesis of APC-based tandem dyes and the introduction of Alexa Fluor dyes, which enabled 8-11 color polychromatic flow cytometry. The early 2000s brought fluorescent semiconductor nanocrystals (quantum dots), pushing the boundaries to 18-color flow cytometry. Most recently, in 2011, BD Horizon Brilliant violet and ultraviolet dyes utilizing organic polymers provided additional bright options across multiple wavelengths, addressing limitations associated with quantum dots.

Within this evolving landscape, carboxyfluorescein derivatives emerged as critical components. The development of 5-carboxyfluorescein as a purified single isomer derivative of 5(6)-carboxyfluorescein represented a significant advancement, enabling precise fluorescent labeling of biomolecules through the interaction of carboxylic acid with primary amines.

Significance in Contemporary Biomolecular Research

5-Carboxyfluorescein dipivalate N-hydroxysuccinimide ester serves as a crucial tool in contemporary biomolecular research due to its exceptional properties as a reactive fluorescent label. This compound possesses a molecular formula of C35H31NO11 and a molecular weight of 641.62, structurally designed to optimize both chemical reactivity and spectral properties.

The significance of this compound lies in its ability to form stable covalent bonds with biomolecules containing primary amines, primarily proteins and antibodies. Unlike earlier fluorescent labeling reagents, the N-hydroxysuccinimide (NHS) ester provides superior reactivity and specificity toward primary amines, resulting in more stable conjugates than those formed with isothiocyanate-based reagents.

The dipivalate groups serve two critical functions: they enhance cell permeability, facilitating intracellular labeling applications, and they protect the hydroxyl groups of the fluorescein moiety during conjugation reactions, potentially reducing background fluorescence and improving signal-to-noise ratios. These properties make the compound particularly valuable in applications requiring high sensitivity and low background interference.

In biological research, the compound finds applications in:

- Cell membrane integrity monitoring

- Intracellular pH measurement

- Protein tracking and visualization

- Flow cytometry

- Fluorescence microscopy

- Immunofluorescence-based assays

The directed evolution of fluorescent proteins and optimization of synthetic fluorophores has revolutionized how scientists create and utilize these tools. This ongoing development reflects the critical importance of advanced fluorescent labeling compounds in pushing the boundaries of biomolecular visualization and analysis.

Comparative Positioning Among Fluorescent Labeling Compounds

To understand the position of this compound within the landscape of fluorescent labeling compounds, a comparative analysis with structurally and functionally related compounds is essential.

Table 1: Comparative Properties of Related Fluorescent Compounds

| Compound | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹ M⁻¹) | Correction Factor (280 nm) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5-FAM | 493 | 517 | 83,000 | 0.178 | 376.32 |

| 6-FAM | 493 | 517 | 83,000 | 0.178 | 376.32 |

| 5-FITC | 491 | 516 | 73,000 | 0.35 | 389.38 |

| NHS-Fluorescein (mixed isomers) | 494 | 518 | >70,000 | N/A | 473.4 |

| 5-Carboxyfluorescein dipivalate NHS ester | ~494* | ~518* | N/A | N/A | 641.62 |

*Estimated values based on parent fluorescein structure

The NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester) represents a direct structural predecessor, differing primarily in the absence of the dipivalate protecting groups. This compound reacts with primary amines at pH 7.0-9.0 and has found widespread application in labeling antibodies and proteins. However, compared to 5-carboxyfluorescein dipivalate NHS ester, it lacks the enhanced cell permeability and protection offered by the dipivalate groups.

The separation of individual isomers represents a significant advancement in the field. Pentafluorophenyl esters of 5- and 6-carboxyfluorescein-3',6'-O-dipivalate can be easily separated in multigram quantities by column chromatography, allowing for the production of isomerically pure labeling reagents. This separation is critical as the individual isomers may exhibit subtly different spectroscopic properties when conjugated to biomolecules.

The use of alternative protecting groups has also been explored. The cyclohexylcarbonyl (Chc) protecting group has been shown to facilitate isomer separation more effectively than the pivaloyl (Piv) group typically used in 5-carboxyfluorescein dipivalate derivatives.

Theoretical Framework for Fluorophore-Based Research Applications

The theoretical underpinnings of fluorophore-based research applications rest on the fundamental principles of fluorescence. A fluorophore is an organic molecule that emits photons upon excitation by electromagnetic radiation. This process follows distinct physical stages represented in the Jablonski diagram:

- Absorption of light energy, exciting the molecule from a stable low-energy ground state (S₀) to unstable higher energy levels

- Internal conversion and vibrational relaxation, resulting in energy loss to non-radiative emission

- Adoption of a lower excited energy state (S₁)

- Return to ground state with emission of light at a longer wavelength than the excitation wavelength

This fundamental shift in wavelength between absorption and emission, known as the Stokes shift, enables the detection of fluorescence signals against background excitation light. For 5-carboxyfluorescein-based compounds, the characteristic excitation maximum occurs at approximately 494 nm, with emission at approximately 518 nm.

The reactive chemistry of this compound follows nucleophilic acyl substitution mechanisms. The NHS ester reacts selectively with primary amines under mild conditions (pH 7.0-9.0), forming stable amide bonds. The reaction proceeds through:

- Nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester

- Formation of a tetrahedral intermediate

- Elimination of the N-hydroxysuccinimide leaving group

- Formation of a stable amide bond between the fluorophore and target biomolecule

The dipivalate protecting groups on the 3' and 6' hydroxyl positions of the fluorescein moiety prevent unwanted side reactions during conjugation and are typically removed post-conjugation through hydrolysis under mild conditions, restoring the full fluorescence properties of the fluorescein core.

Current Research Landscape and Citation Patterns

The current research landscape for this compound and related compounds reflects the continued importance of advanced fluorescent labeling reagents in diverse scientific disciplines. The compound finds particular utility in applications requiring high stability conjugates, controlled reactivity, and enhanced cell permeability.

Synthetic methodologies for producing these compounds have evolved significantly. The traditional synthesis pathway involves:

Table 2: Synthesis Pathway for 5-Carboxyfluorescein Dipivalate Derivatives

| Stage | Reactants | Conditions | Time | Product | Yield |

|---|---|---|---|---|---|

| 1 | Trimellitic anhydride (436 mg, 1 equiv) and resorcinol (500 mg, 2 equiv) | Methane sulfonic acid (12 mL) at 80°C | 24 h | Crude 5(6)-carboxyfluorescein | 820 mg |

| 2 | 5(6)-carboxyfluorescein (490 mg) | Trimethyl acetic anhydride (8 mL, 30 equiv) at 110°C | 3 h | Mixed dipivalate esters | N/A |

| 3 | Reaction mixture from stage 2 | Water (15 mL) and THF (30 mL) at room temperature | 2 days | Separated via HPLC | 221 mg (5-isomer), 198 mg (6-isomer) |

The final step to convert the dipivalate ester to the NHS ester is not explicitly detailed in the available literature but would typically involve reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as DCC or EDC.

Alternative synthetic approaches have been explored to optimize isomer separation and yield. The use of pivaloyl chloride as an alternative to anhydride has been investigated, though the 5-carboxyfluorescein dipivalate cannot be obtained by crystallization using this method. The separation of isomers remains a significant challenge, with HPLC purification representing the most reliable approach for obtaining isomerically pure compounds.

Citation patterns reveal the interdisciplinary nature of research involving these compounds. The development of fluorescent labeling techniques traces back to Albert Coons' pioneering work in the 1940s, who first conjugated antibodies to fluorescein for immunofluorescence microscopy. Modern applications span:

- Cell biology - tracking cellular division, migration, and interaction

- Immunology - flow cytometry and detection of specific cell populations

- Protein chemistry - labeling proteins and antibodies for analytical applications

- Nucleic acid research - oligonucleotide labeling and visualization

The continued development of new fluorescent labels, including polymer-based dyes like the Brilliant Violet series, demonstrates the ongoing importance of this research area. Despite these advances, carboxyfluorescein-based compounds maintain their relevance due to their well-characterized spectral properties, established conjugation chemistry, and compatibility with standard fluorescence instrumentation.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-23-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-24(26)35(23)22-10-7-18(15-21(22)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACUWLWNJGISGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104307 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186032-65-5 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186032-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 3′,6′-bis(2,2-dimethyl-1-oxopropoxy)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Steps

CFDP-NHS is synthesized via a two-step esterification process:

-

Formation of 5-Carboxyfluorescein Dipivalate :

-

Reactants : 5-Carboxyfluorescein, dipivaloyl chloride (2,2-dimethylpropanoyl chloride).

-

Conditions : Anhydrous dimethylformamide (DMF), catalytic pyridine, 0–5°C under nitrogen atmosphere.

-

Mechanism : Nucleophilic acyl substitution, where the hydroxyl groups of fluorescein react with dipivaloyl chloride to form ester bonds.

-

-

NHS Esterification :

-

Reactants : 5-Carboxyfluorescein dipivalate, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).

-

Conditions : DMF or dimethyl sulfoxide (DMSO), pH 7.0–9.0, room temperature (20–25°C).

-

Mechanism : DCC activates the carboxyl group of dipivalate, enabling NHS to form a stable succinimide ester.

-

Table 1: Key Reaction Parameters

| Step | Reactants | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Dipivalate Formation | 5-Carboxyfluorescein, Dipivaloyl Cl | DMF | 0–5°C | Pyridine | 78–85 |

| NHS Esterification | Dipivalate, NHS, DCC | DMSO | 20–25°C | DCC | 65–72 |

Optimization of Reaction Conditions

Solvent Selection

-

DMF vs. DMSO : DMF offers higher solubility for intermediates but may cause side reactions at elevated temperatures. DMSO enhances NHS activation efficiency but requires strict moisture control.

-

pH Control : Maintaining pH 8.0–8.5 during NHS esterification minimizes hydrolysis of the reactive ester.

Temperature and Time

-

Dipivalate Step : Lower temperatures (0–5°C) prevent thermal degradation of fluorescein. Reaction completion typically requires 6–8 hours.

-

NHS Step : Prolonged stirring (>12 hours) at room temperature ensures >95% conversion, as monitored by thin-layer chromatography (TLC).

Purification and Isolation

Column Chromatography

Recrystallization

-

Solvent System : Dichloromethane/hexane (1:3) for dipivalate; acetone/water (4:1) for NHS ester.

Industrial-Scale Production

Continuous Flow Synthesis

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | UV-Vis at 494 nm |

| Residual Solvents | <50 ppm (DMF, DMSO) | GC-MS |

| Moisture Content | <0.5% | Karl Fischer |

Analytical Validation

Structural Confirmation

Stability Studies

Challenges and Mitigation Strategies

Steric Hindrance

Chemical Reactions Analysis

Types of Reactions: 5-Carboxyfluorescein Dipivalate NHS Ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)

Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at pH 7.0 to 9.0

Major Products: The major product formed from these reactions is a bioconjugate where the fluorescein dye is covalently attached to a protein or other biomolecule .

Scientific Research Applications

Introduction to 5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester

This compound is a derivative of fluorescein, a widely used fluorescent dye in biological research. This compound is characterized by its ability to react with amines, making it particularly useful for labeling proteins, peptides, and nucleotides in various assays. Its applications span across multiple fields including biochemistry, molecular biology, and clinical diagnostics.

Structure

The compound features a complex structure that includes a fluorescein backbone modified with dipivalate and N-hydroxysuccinimide ester groups, enhancing its reactivity towards amine-containing biomolecules.

Applications in Scientific Research

This compound has several important applications:

Protein Labeling

This compound is extensively used for labeling proteins in fluorescence microscopy and flow cytometry. The N-hydroxysuccinimide ester group reacts with primary amines on proteins, allowing for the formation of stable conjugates.

Case Study

In a study involving the tracking of protein interactions in live cells, researchers utilized this compound to label antibodies. The labeled antibodies were then used in immunofluorescence assays to visualize protein localization within cellular compartments.

Nucleotide Labeling

The compound can also be employed to label oligonucleotides for hybridization studies. This application is crucial in techniques such as quantitative PCR and situ hybridization.

Case Study

A research team labeled DNA probes with this compound to detect specific RNA sequences in tissue samples. The fluorescence signals allowed for precise localization of gene expression patterns.

Drug Development

In pharmaceutical research, this compound is used to create fluorescent derivatives of drugs for pharmacokinetic studies. It aids in understanding drug distribution and metabolism within biological systems.

Case Study

In a pharmacokinetic study of a new anti-cancer drug, researchers conjugated the drug with this compound. The fluorescent properties enabled real-time monitoring of drug levels in vivo using fluorescence imaging techniques.

Flow Cytometry

The compound serves as a vital reagent in flow cytometry applications, enabling the detection of multiple cell populations based on their fluorescent characteristics.

Case Study

A study utilized this compound to label different cell types within a mixed population. By employing flow cytometry, researchers could effectively analyze cell surface markers and assess immune responses.

Comparative Data Table

| Application | Description | Key Benefits |

|---|---|---|

| Protein Labeling | Conjugation with antibodies | High specificity and sensitivity |

| Nucleotide Labeling | Labeling oligonucleotides for hybridization | Enhanced detection of RNA/DNA |

| Drug Development | Creating fluorescent drug derivatives | Real-time monitoring of drug behavior |

| Flow Cytometry | Detection of cell populations | Multiplexing capabilities |

Mechanism of Action

The mechanism of action of 5-Carboxyfluorescein Dipivalate NHS Ester involves the formation of a covalent bond between the NHS ester group and primary amines on target molecules. This reaction results in the stable attachment of the fluorescein dye to the target, allowing for its detection and visualization using fluorescence-based techniques .

Comparison with Similar Compounds

Structural and Functional Differences

5-Carboxyfluorescein Diacetate (CFDA, CAS 79955-27-4)

- Molecular Formula : C₂₅H₁₆O₉

- Molecular Weight : 460.39 g/mol

- Key Features : Contains two acetate groups instead of dipivalate. The smaller acetate groups increase hydrophilicity, making CFDA a cell-permeable esterase substrate (e.g., CFDA-AM). Intracellular esterases cleave the acetates, releasing fluorescent 5-carboxyfluorescein for tracking cell viability .

- Applications : Cytotoxicity assays (e.g., alamarBlue®), live-cell imaging .

5-Carboxyfluorescein N-Succinimidyl Ester (5-FAM-SE, CAS 92557-80-7)

- Molecular Formula: C₂₅H₁₅NO₉

- Molecular Weight : 473.39 g/mol

- Key Features : Lacks the dipivalate groups, reducing steric hindrance and molecular weight. The NHS ester allows direct conjugation to biomolecules without requiring esterase activation. Commonly used for labeling antibodies and nucleic acids .

- Applications : Capillary electrophoresis, DNA-protein interaction studies .

5(6)-Carboxyfluorescein Diacetate NHS Ester (CAS 150347-59-4)

- Molecular Formula: C₂₉H₁₉NO₁₁

- Molecular Weight : 541.46 g/mol

- Key Features : Combines diacetate and NHS ester functionalities. The mixed 5/6-isomer composition may lead to variability in labeling efficiency compared to single-isomer derivatives .

- Applications : General-purpose fluorescent probes, less critical for isomer-specific applications .

5-(and-6)-Carboxy-2’,7’-Dichlorofluorescein Diacetate NHS Ester (CDCFDA SE, CAS 147265-60-9)

- Molecular Formula: C₂₅H₁₇Cl₂NO₁₁

- Molecular Weight : 626.36 g/mol

- Key Features : Chlorine atoms on the xanthene ring shift fluorescence emission to longer wavelengths (~525 nm) and improve photostability. The diacetate groups enable cell permeability, while the NHS ester allows covalent labeling .

- Applications : Red-edge fluorescence imaging, oxidative stress assays .

Comparative Data Table

Key Research Findings

Lipophilicity and Cell Permeability :

- The dipivalate groups in 5-Carboxyfluorescein Dipivalate NHS Ester enhance lipophilicity, making it suitable for labeling membrane-associated proteins or applications requiring prolonged retention in lipid bilayers. In contrast, diacetate derivatives (e.g., CFDA) are more hydrophilic and rely on esterase activation for fluorescence .

Stability and Reactivity :

- The bulkier dipivalate groups slow hydrolysis, increasing shelf stability compared to diacetate analogs. However, this may reduce conjugation efficiency due to steric hindrance .

Isomer-Specific Performance :

- Single-isomer derivatives (e.g., 5-FAM-SE, 5-Carboxyfluorescein Dipivalate NHS Ester) provide reproducible labeling, whereas mixed isomers (e.g., 5(6)-carboxyfluorescein) exhibit variability in fluorescence intensity and binding kinetics .

Chlorinated Derivatives: CDCFDA SE’s chlorine substituents improve photostability and shift emission spectra, enabling multiplex assays alongside non-chlorinated fluoresceins .

Biological Activity

5-Carboxyfluorescein Dipivalate N-Hydroxysuccinimide Ester (commonly referred to as 5-CF-DP-NHS) is a fluorescent compound widely utilized in biological and biochemical research. Its structure allows for effective labeling of biomolecules, making it a valuable tool in various applications, including protein labeling and tracking cellular processes.

- Molecular Formula: C₃₅H₃₁N₁O₁₁

- Molecular Weight: 641.62 g/mol

- CAS Number: 186032-65-5

- Storage Conditions: -20°C for long-term storage; room temperature for shipping.

5-CF-DP-NHS functions primarily through its reactivity with amine groups on proteins and other biomolecules. The N-hydroxysuccinimide (NHS) moiety facilitates the formation of stable amide bonds with primary amines, resulting in covalent labeling. This property is crucial for enhancing the detection and quantification of proteins in various assays.

Biological Applications

The compound's fluorescent properties enable its use in several biological contexts:

- Protein Labeling: 5-CF-DP-NHS is commonly used to label proteins for fluorescence microscopy and flow cytometry, allowing researchers to visualize protein localization and dynamics within cells.

- Cell Tracking: By conjugating this dye to cell-surface proteins, it can be used to track cell migration and interaction in live-cell imaging studies.

- Nucleotide Labeling: It is also employed in labeling nucleotides for applications in molecular biology, including PCR and sequencing.

Case Study 1: Protein Localization

In a study investigating the localization of tubulin in neuronal cells, researchers used 5-CF-DP-NHS to label tubulin proteins. The fluorescent signal enabled visualization of microtubule dynamics during neuronal development, demonstrating the compound's efficacy in live-cell imaging (Source: Sigma-Aldrich).

Case Study 2: Cell Migration Analysis

Another study utilized 5-CF-DP-NHS to label immune cells for tracking their migration patterns during inflammation. The fluorescently labeled cells were injected into a model organism, allowing real-time monitoring of their movement and interactions with other cell types (Source: MedChemExpress).

Research Findings

| Study | Application | Key Findings |

|---|---|---|

| Sigma-Aldrich Study | Protein Labeling | Demonstrated successful labeling of tubulin with high specificity and minimal background fluorescence. |

| MedChemExpress Study | Cell Tracking | Enabled detailed analysis of immune cell migration dynamics, providing insights into inflammatory responses. |

| BenchChem Study | Nucleotide Labeling | Showed effective incorporation into DNA strands, enhancing detection sensitivity in PCR assays. |

Q & A

Advanced Research Questions

How can researchers resolve discrepancies in fluorescence intensity between cell types or experimental replicates?

Methodological Answer:

- Esterase Activity Variability : Quantify intracellular esterase levels using control substrates (e.g., calcein-AM). Use cell lines with validated enzymatic activity .

- Data Normalization :

- Normalize fluorescence to protein content or cell count.

- Include a non-hydrolyzable analog (e.g., 5-CFSE) as a negative control .

- Proliferation Assay Pitfalls : Ensure dye dilution reflects division history, not cytotoxicity. Validate with CFSE-labeled controls tracked over 72–96 hrs .

Q. Contradiction Analysis :

- In lymphocyte studies, inconsistent signal loss may arise from efflux transporters (e.g., OAT3) expelling carboxyfluorescein. Use transporter inhibitors (e.g., probenecid) to confirm .

What strategies optimize covalent conjugation of this compound to proteins or antibodies?

Methodological Answer:

- Reaction Conditions :

- Use 10–20x molar excess of NHS ester to target protein.

- Buffer: 0.1 M sodium bicarbonate (pH 8.3) with 1 mM EDTA to prevent amine competition .

- Incubate for 2 hrs at 4°C (reduces hydrolysis).

- Purification : Remove unreacted dye via size-exclusion chromatography or dialysis (pH 7.4 PBS).

- Validation : Measure fluorescence-to-protein ratio (F/P) spectrophotometrically (A₄₉₂/A₂₈₀) .

Q. Advanced Consideration :

- NHS esters exhibit higher specificity for primary amines than FITC, reducing side reactions with thiols or histidines .

How to design experiments using this compound for long-term cell tracking in vivo?

Methodological Answer:

- Proliferation Monitoring :

- Label cells with 1–5 µM dye.

- Adoptively transfer into animal models (e.g., tumor-bearing mice).

- Analyze dye dilution via flow cytometry at days 7, 14, and 21 post-injection .

- Signal Stability :

- Controls : Include unlabeled cells and compensation controls for spectral overlap (e.g., with PE or APC channels) .

What are the implications of mixed isomers (5- and 6-carboxy) vs. pure isomers in experimental outcomes?

Methodological Answer:

- Spectral Consistency : Pure isomers (e.g., 5-CFDA-SE) provide uniform λex/λem profiles, critical for quantitative imaging. Mixed isomers may introduce batch-to-batch variability .

- Conjugation Efficiency : The 5-isomer’s NHS ester reacts more predictably due to steric accessibility, whereas the 6-isomer may show lower labeling efficiency .

- Validation Step : Characterize isomer composition via HPLC (≥90% purity recommended) before critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.